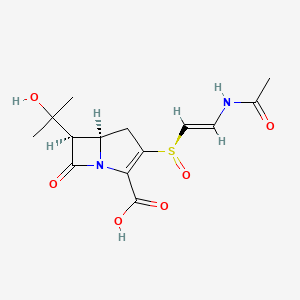

Thiomarinol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

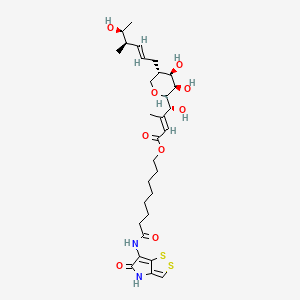

Thiomarinol A is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antimicrobial agent, a bacterial metabolite, an antibacterial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester and a cyclic ether.

Applications De Recherche Scientifique

Antibiotic Synthesis and Activity

Thiomarinol A, derived from the bacterium Alteromonas rava, shows significant activity against both Gram-positive and Gram-negative bacteria. It is a potent marine antibiotic, noteworthy for its efficient synthesis and unique biochemical properties. The first total synthesis of this antibiotic was achieved with a notable yield, highlighting its potential in pharmaceutical applications (Gao & Hall, 2005). Further, thiomarinol is identified as a hybrid antibiotic, composed of pseudomonic acid analogue and holothin, which contributes to its strong antimicrobial activity (Shiozawa et al., 1993).

Mode of Action Against MRSA

The effectiveness of thiomarinol A against methicillin-resistant Staphylococcus aureus (MRSA) is significant. It targets the essential enzyme isoleucyl-tRNA synthetase (IleRS) with much higher potency than mupirocin, a drug used to treat MRSA. Thiomarinol A's dual mode of action, which includes both IleRS inhibition and metal chelation, makes it a promising candidate for combating antibiotic resistance (Johnson et al., 2021).

Biosynthesis and Molecular Engineering

The biosynthesis of thiomarinol A involves complex pathways, including the integration of an 8-hydroxyoctanoic acid side-chain and construction of the pyrrothine unit. These processes have been studied to understand the antibiotic’s formation and potential modifications for enhanced effectiveness (Murphy et al., 2014). The enzymatic basis of thiomarinol's "hybridity" has also been explored, revealing potential for creating new hybrid molecules using TmlU/HolE enzymes (Dunn et al., 2015).

Development of Novel Antibiotics

Research has focused on generating new thiomarinol antibiotics active against MRSA through mutagenesis and mutasynthesis. This approach aims to extend the clinical utility of thiomarinols and combat resistant bacterial strains (Murphy et al., 2011). Additionally, studies have isolated novel compounds related to thiomarinol and mupirocin, contributing to understanding their biosynthetic pathways and potential for creating hybrid antibiotics (Gao et al., 2017).

Propriétés

Nom du produit |

Thiomarinol A |

|---|---|

Formule moléculaire |

C30H44N2O9S2 |

Poids moléculaire |

640.8 g/mol |

Nom IUPAC |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |

Clé InChI |

JIEMCPGFAXNCQW-XVYZEKPJSA-N |

SMILES isomérique |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |

SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

SMILES canonique |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonymes |

thiomarinol thiomarinol A |

Origine du produit |

United States |

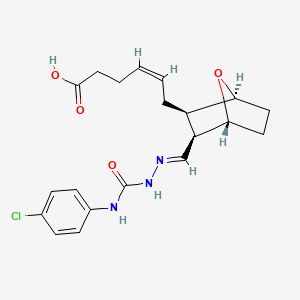

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)

![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)

![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)

![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)